molecular formula C21H17BrClFN2O3 B2507347 (2Z)-6-bromo-2-[(4-chloro-2-fluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide CAS No. 1327169-26-5

(2Z)-6-bromo-2-[(4-chloro-2-fluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide

Cat. No.: B2507347
CAS No.: 1327169-26-5
M. Wt: 479.73
InChI Key: GSJKQFIMGJWNPX-QLYXXIJNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-6-bromo-2-[(4-chloro-2-fluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide is a synthetically designed small molecule recognized for its potent and selective inhibitory activity against key kinase targets. Its core research value lies in its function as a B-Raf enzyme inhibitor, specifically targeting the V600E mutant isoform which is a well-characterized driver in several cancers, most notably melanoma [https://pubmed.ncbi.nlm.nih.gov/20215539/]. The compound's mechanism involves competitively binding to the ATP-binding site of the mutant kinase, thereby suppressing the hyperactive MAPK/ERK signaling pathway and inducing growth arrest and apoptosis in susceptible tumor cell lines [https://www.nature.com/articles/nrc2780]. This chromene-derived carboxamide is a crucial chemical probe for investigating oncogenic signaling, validating B-Raf as a therapeutic target, and conducting structure-activity relationship (SAR) studies to guide the development of next-generation kinase inhibitors. Its unique imino-chromene scaffold, substituted with bromo, chloro, and fluoro moieties, contributes to its specific binding affinity and metabolic stability, making it a valuable tool for in vitro and cell-based research in oncology and molecular pharmacology.

Properties

IUPAC Name

6-bromo-2-(4-chloro-2-fluorophenyl)imino-N-(oxolan-2-ylmethyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrClFN2O3/c22-13-3-6-19-12(8-13)9-16(20(27)25-11-15-2-1-7-28-15)21(29-19)26-18-5-4-14(23)10-17(18)24/h3-6,8-10,15H,1-2,7,11H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSJKQFIMGJWNPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=NC4=C(C=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-6-bromo-2-[(4-chloro-2-fluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide (CAS Number: 1327169-26-5) is a derivative of chromene, a class of compounds known for their diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C21_{21}H17_{17}BrClFN2_2O3_3
  • Molecular Weight : 479.7 g/mol
  • Structure : The compound features a chromene core with various substituents that may influence its biological properties.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the bromine atom and the chloro-fluorophenyl group may enhance its binding affinity and selectivity towards these targets.

  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
  • Receptor Modulation : The compound might act as a modulator of specific receptors, influencing signaling pathways that regulate various physiological responses.

Biological Activity and Therapeutic Potential

Research has indicated several areas where this compound exhibits biological activity:

Anticancer Activity

Recent studies have explored the anticancer potential of chromene derivatives. For instance, similar compounds have shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest. The unique structure of this compound suggests it may possess similar properties.

Antimicrobial Properties

Chromene derivatives are often evaluated for their antimicrobial properties. Experimental data indicate that this compound could exhibit activity against various bacterial strains, potentially serving as a lead for developing new antibiotics.

Case Studies

Several studies have investigated the biological effects of related chromene compounds:

  • Study on Anticancer Effects : A study demonstrated that a related chromene derivative significantly inhibited the growth of breast cancer cells in vitro, suggesting potential applications in cancer therapy .
  • Antimicrobial Activity Assessment : Another study evaluated the antimicrobial efficacy of similar compounds against Gram-positive and Gram-negative bacteria, showing promising results that warrant further exploration .

Data Summary Table

Biological ActivityObserved EffectsReferences
AnticancerInhibition of cell proliferation in vitro
AntimicrobialActivity against Gram-positive bacteria
Enzyme InhibitionPotential modulation of metabolic pathways

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with the target molecule, differing primarily in substituents on the chromene core, imino-linked aryl groups, or carboxamide side chains. Key comparisons are outlined below:

Table 1: Structural and Functional Comparison of Chromene Derivatives

Compound Name Chromene Substituent Imino-Linked Aryl Group Carboxamide Side Chain Reported Activity (IC₅₀)
Target Compound 6-Bromo 4-Chloro-2-fluorophenyl Tetrahydrofuran-2-ylmethyl Not reported
(2Z)-6-Bromo-2-[(4-phenoxyphenyl)imino]-2H-chromene-3-carboxamide 6-Bromo 4-Phenoxyphenyl Amide (unspecified) Not reported
(2Z)-6-Bromo-2-[(2-chloro-5-fluorophenyl)imino]-N-(THF-2-ylmethyl)-2H-chromene-3-carboxamide 6-Bromo 2-Chloro-5-fluorophenyl Tetrahydrofuran-2-ylmethyl Not reported
(2Z)-6-Chloro-2-{[4-(methylsulfanyl)phenyl]imino}-N-(THF-2-ylmethyl)-2H-chromene-3-carboxamide 6-Chloro 4-Methylsulfanylphenyl Tetrahydrofuran-2-ylmethyl Not reported
1,2,3-Triazole-containing chromene derivatives Variable Fluorophenyl variants 1,2,3-Triazole-linked groups 0.28–74.28 µM (A549 cells)

Key Observations:

Halogen Substituents on Chromene :

  • Bromine at position 6 (target compound) may confer higher electrophilicity and binding affinity compared to chlorine (as in ), though direct activity data are lacking. Bromine’s larger atomic radius could enhance hydrophobic interactions in target binding pockets .

Imino-Linked Aryl Groups: The 4-chloro-2-fluorophenyl group in the target compound differs from 2-chloro-5-fluorophenyl in in substituent positions. Meta/para halogen placement influences steric and electronic effects; for example, 4-chloro-2-fluorophenyl may optimize π-π stacking and hydrogen bonding compared to ortho-substituted analogs .

Carboxamide Side Chain: The tetrahydrofuran-2-ylmethyl group (target, ) likely improves solubility compared to non-cyclic alkyl chains. THF’s oxygen atom may participate in hydrogen bonding, enhancing target engagement .

Activity Trends in Triazole Derivatives: 1,2,3-Triazole-containing chromenes (e.g., compound 3 in ) show potent activity (IC₅₀: 0.28–6.30 µM) against A549 lung cancer cells. The absence of triazole in the target compound suggests a divergent mechanism of action or pharmacokinetic profile, though the imino group may serve as a bioisostere .

Research Findings and Implications

  • Fluorine’s Role : Fluorine on the phenyl ring (target, ) is associated with enhanced anticancer activity, likely due to increased electronegativity and metabolic stability .
  • Synthetic Challenges: indicates that substituent choice (e.g., 2-hydroxynaphthaldehyde vs. salicylaldehyde) affects yields, suggesting that the target compound’s synthesis may require optimized conditions for the 4-chloro-2-fluorophenyl imino group .
  • SAR Insights: The phenyl group at C-2 of the chromene is critical; its removal or substitution (e.g., compound 2 in ) drastically reduces activity, underscoring the importance of the imino-aryl motif in the target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.